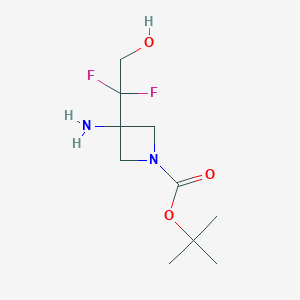![molecular formula C28H22O2 B2675497 1-[6-(6-Acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone CAS No. 21879-03-8](/img/structure/B2675497.png)
1-[6-(6-Acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of atoms. Unfortunately, the specific molecular structure for “1-[6-(6-Acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone” is not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, density, melting point, boiling point, and other characteristics. Unfortunately, the specific physical and chemical properties for “1-[6-(6-Acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone” are not available in the current literature .Aplicaciones Científicas De Investigación
Bridging the Gap: Attractive 3c–4e Interactions in peri-Substituted Acenaphthylenes
This study explores a series of peri-substituted acenaphthylenes, examining their molecular structures and the impact of different substituents on their properties. The research highlights the potential for these compounds in studying peri interactions and electron bonding, which can be crucial for developing new materials with specific electronic properties (Diamond et al., 2014).
Synthesis and Chemical Characterisation of Some New Diheteroaryl Thienothiophene Derivatives
This paper describes the synthesis and characterization of new compounds involving thienothiophene derivatives, showcasing the versatility of these compounds in creating a range of chemical structures. Such research underlines the potential for using acenaphthylene derivatives in synthesizing novel compounds with possible applications in materials science and organic electronics (Mabkhot et al., 2011).
Synthesis, Characterization, and Biological Evaluation of 6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One
This study focuses on the synthesis and antimicrobial activity evaluation of a compound derived from chloronaphthalen-1-ol, demonstrating the potential biological applications of acenaphthylene derivatives. The research indicates the possibility of exploring these compounds for their antimicrobial properties, which could be useful in pharmaceutical applications (Sherekar et al., 2022).
New Synthetic Routes to Biologically Interesting Geranylated Acetophenones from Melicope Semecarpifolia and Their Unnatural Prenylated and Farnesylated Derivatives
This paper presents a synthetic approach for biologically interesting acetophenones, highlighting the broader scope of acenaphthylene derivatives in synthesizing compounds with potential biological and medicinal applications. The research sheds light on the possibility of creating diverse compounds with valuable biological activities (Xia et al., 2010).
Direcciones Futuras
The future directions for research on “1-[6-(6-Acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require extensive laboratory work and collaboration among researchers in the field .
Propiedades
IUPAC Name |
1-[6-(6-acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O2/c1-15(29)21-11-7-17-3-5-19-9-13-23(27(21)25(17)19)24-14-10-20-6-4-18-8-12-22(16(2)30)28(24)26(18)20/h7-14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCZIJRSDSZOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C2CCC3=C2C1=C(C=C3)C4=C5C(=CC=C6C5=C(CC6)C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(6-Acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

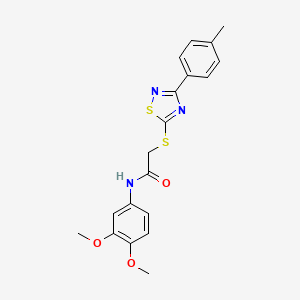
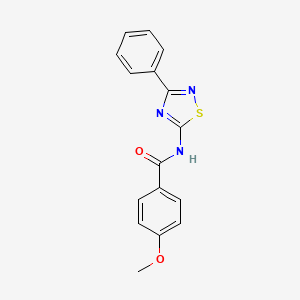

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2675419.png)
![(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2675420.png)

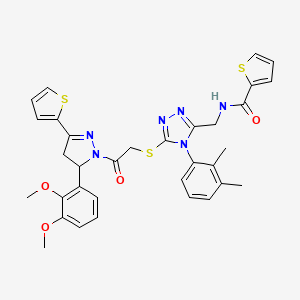

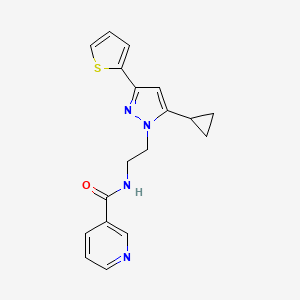
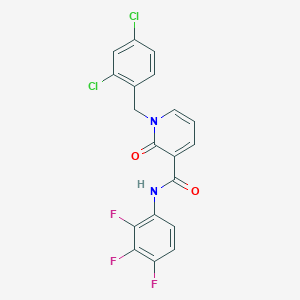
![N-(2,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2675431.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2675432.png)

